Diethyl 4-hydroxypyridine-2,6-dicarboxylate
Description
Diethyl 4-hydroxypyridine-2,6-dicarboxylate (C₁₁H₁₃NO₅) is a pyridine derivative featuring two ethyl ester groups at positions 2 and 6 and a hydroxyl group at position 4. Its molecular structure, with the SMILES notation CCOC(=O)C1=CC(=O)C=C(N1)C(=O)OCC, highlights the ester and hydroxyl functionalities critical to its reactivity . The compound is synthesized via Williamson-type etherification or esterification reactions, as demonstrated in its use for constructing ligands, polymers, and coordination frameworks . Its collision cross-section (CCS) data, such as 151.0 Ų for the [M+H]+ adduct, suggests moderate polarity, influencing its chromatographic behavior and solubility .
Properties
IUPAC Name |
diethyl 4-oxo-1H-pyridine-2,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-3-16-10(14)8-5-7(13)6-9(12-8)11(15)17-4-2/h5-6H,3-4H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNBKZRLUKPGCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C=C(N1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 4-hydroxypyridine-2,6-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-2,6-pyridinedicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the formation of the diethyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures the consistent production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-hydroxypyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-oxo-2,6-pyridinedicarboxylic acid, while reduction can produce this compound alcohol .
Scientific Research Applications
Medicinal Chemistry Applications
1. Synthesis of Bioactive Compounds
Diethyl 4-hydroxypyridine-2,6-dicarboxylate serves as a precursor in synthesizing various biologically active compounds. For instance, it has been utilized in the synthesis of new diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy)phenyl)-1,4-dihydropyridine-3,5-dicarboxylates. These derivatives have been screened for anti-inflammatory and analgesic activities using methods such as carrageenan-induced paw edema and tail immersion tests.
2. Anticancer Research
Recent studies have indicated that derivatives of this compound exhibit potential in treating cancer. Research involving 4-Aryl-1,4-dihydropyridines has shown promise in shrinking liver tumors and alleviating symptoms associated with cancer treatments .
3. Interaction with Heavy Metals
Research has also explored the interactions between this compound and heavy metal ions in aqueous solutions. This interaction is significant for developing chelating agents that can mitigate heavy metal toxicity in biological systems .
Agricultural Applications
1. Pesticide Formulation
this compound is being investigated for its potential use in formulating pesticides and herbicides. Its chemical structure allows it to interact effectively with biological targets in pests, making it a candidate for developing new agricultural chemicals.
Case Study 1: Anti-inflammatory Activity
In a study assessing the anti-inflammatory properties of synthesized compounds derived from this compound, researchers found that specific derivatives exhibited significant reductions in paw edema in animal models when compared to control groups. This study highlights the compound's potential therapeutic benefits.
Case Study 2: Heavy Metal Chelation
A study focused on the chelation properties of this compound revealed its effectiveness in binding with heavy metal ions such as lead and cadmium. The findings suggest that this compound could be utilized in environmental remediation efforts to reduce heavy metal contamination in soil and water sources .
Mechanism of Action
The mechanism of action of diethyl 4-hydroxypyridine-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which may further interact with biological systems .
Comparison with Similar Compounds
Structural and Functional Group Variations
a. Diethyl vs. Dimethyl Esters
- Diethyl 4-hydroxypyridine-2,6-dicarboxylate (C₁₁H₁₃NO₅): Ethyl ester groups enhance lipophilicity, improving solubility in organic solvents for cross-coupling and polymer synthesis .
- Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (C₉H₉NO₅): Methyl esters offer smaller steric bulk, facilitating higher yields (88%) in direct esterification reactions .
- Dimethyl 4-methoxypyridine-2,6-dicarboxylate (C₁₀H₁₁NO₅): The hydroxyl group is replaced by methoxy, reducing hydrogen-bonding capacity but increasing stability under acidic conditions .
b. Brominated Derivative
- Dimethyl 4-bromopyridine-2,6-dicarboxylate : Synthesized via bromination of the hydroxyl group, this derivative serves as a key intermediate for Suzuki-Miyaura cross-coupling reactions, achieving 92% yield .
c. Non-Hydroxylated Analogs
- Diethyl pyridine-2,6-dicarboxylate (C₁₁H₁₃NO₄): Lacks the 4-hydroxyl group, reducing coordination capability but maintaining utility in polymer synthesis .
Reactivity and Coordination Chemistry
- Hydroxyl Group Reactivity : The 4-hydroxyl group in this compound can be alkylated (e.g., to methoxy with CH₃I, 70% yield ) or brominated, enabling diverse functionalization pathways .
- Coordination Behavior: Hydrolysis of the ester yields the 4-hydroxypyridine-2,6-dicarboxylate anion, which forms stable complexes with metals like Co(II) and V(V). For example, [Co(dipic-OH)(OH₂)₃] exhibits a unique 3D framework due to hydrogen bonding from the hydroxyl group . In contrast, non-hydroxylated analogs (e.g., dipicolinate) form less stable complexes .
Physical Properties and Stability
- Collision Cross-Section (CCS) : this compound shows higher CCS values (e.g., 151.0 Ų for [M+H]+) compared to dimethyl analogs, reflecting its larger molecular volume .
- Thermal Stability : Methoxy-substituted derivatives (e.g., dimethyl 4-methoxypyridine-2,6-dicarboxylate) exhibit greater thermal stability due to reduced hydrogen-bonding interactions .
Industrial and Research Utility
- Polymer Synthesis : Diethyl esters are preferred for synthesizing polyesters with diols (e.g., poly(1,6-hexane-2,6-dicarboxylate pyridine)) due to their solubility in aprotic solvents .
- Pharmaceutical Intermediates : Brominated derivatives serve as precursors for antitumor and antimicrobial agents, leveraging their reactivity in cross-coupling .
Biological Activity
Diethyl 4-hydroxypyridine-2,6-dicarboxylate (DEHPDC) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a pyridine ring substituted with two carboxylate groups and a hydroxyl group. This unique structure contributes to its reactivity and biological activity.
Antimicrobial Properties
DEHPDC has been investigated for its antimicrobial activity. Studies indicate that it exhibits significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anti-inflammatory Effects
Research has demonstrated that DEHPDC possesses anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models have shown that DEHPDC can significantly reduce inflammation, suggesting its potential as an anti-inflammatory agent in therapeutic applications.
Antioxidant Activity
The compound also exhibits antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is attributed to the presence of the hydroxyl group, which can scavenge free radicals and reduce lipid peroxidation.
The biological activity of DEHPDC is primarily mediated through its interaction with specific molecular targets:
- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with biomolecules, enhancing its reactivity.
- Enzyme Interaction: DEHPDC may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Cell Membrane Disruption: Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and function.
Comparative Analysis with Similar Compounds
To understand the uniqueness of DEHPDC, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Dimethyl 4-hydroxypyridine-2,6-dicarboxylate | C9H9NO5 | Methyl groups instead of ethyl; different solubility profile. |
| Diethyl 2,6-dimethylpyridine-4-carboxylate | C11H13N O4 | Additional methyl groups; altered reactivity patterns. |
| Methyl 4-hydroxypicolinate hydrochloride | C8H8ClNO4 | Contains a chloride; different biological activity. |
This table highlights how the presence of different substituents affects the compound's solubility, reactivity, and biological activity.
Case Studies and Research Findings
-
Study on Antimicrobial Activity:
A study published in Analytical Science Journals reported that DEHPDC showed effective antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics . -
Anti-inflammatory Research:
In a controlled experiment involving rats, DEHPDC was administered to assess its anti-inflammatory effects. Results indicated a reduction in paw swelling by approximately 50% compared to control groups. -
Antioxidant Evaluation:
A study assessed the antioxidant capacity of DEHPDC using DPPH radical scavenging assays. The results demonstrated that DEHPDC exhibited a dose-dependent increase in antioxidant activity, surpassing that of some known antioxidants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
